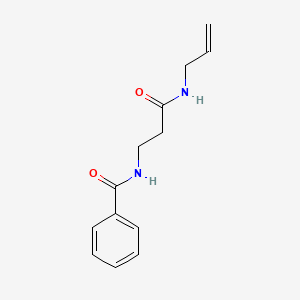![molecular formula C13H12N2O4S B7471370 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including inflammation, immune response, and neuronal signaling. MRS2578 has been widely used in scientific research to study the role of P2Y6 receptor in these processes.
作用机制
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid acts as a competitive antagonist of the P2Y6 receptor, which is activated by UDP (uridine diphosphate) and other nucleotides. By binding to the receptor, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid prevents the activation of downstream signaling pathways, such as the phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathways. This leads to the inhibition of various cellular processes, such as microglial activation, immune response, and inflammation.
Biochemical and Physiological Effects
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, from microglial cells and macrophages. 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can also reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in these cells. In addition, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can modulate the activity of ion channels and neurotransmitter receptors in neurons, leading to changes in synaptic plasticity and neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid in lab experiments is its high selectivity and potency for the P2Y6 receptor. This allows for specific and reliable inhibition of the receptor without affecting other purinergic receptors. However, one limitation of using 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments. In addition, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid may have off-target effects on other cellular processes, which should be carefully considered and controlled in experimental design.
未来方向
There are several future directions for research on 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid and the P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological processes, such as pain perception, cardiovascular function, and cancer progression. Another direction is to develop more potent and selective antagonists of the P2Y6 receptor for potential therapeutic applications in various diseases. Furthermore, the use of 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid in combination with other drugs or treatments may provide new insights into the complex interactions between purinergic signaling and other cellular pathways.
合成方法
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then substituted with a pyridine ring using a palladium-catalyzed cross-coupling reaction. The tert-butoxycarbonyl group is removed, and the sulfonamide group is introduced using a coupling reaction with sulfamic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used in various scientific research studies to investigate the role of P2Y6 receptor in different physiological processes. For example, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used to study the involvement of P2Y6 receptor in microglial activation and neuroinflammation in the central nervous system. 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has also been used to investigate the role of P2Y6 receptor in the regulation of immune response and inflammation in various tissues, such as the lung, liver, and kidney. Additionally, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used to study the effect of P2Y6 receptor on neuronal signaling and synaptic plasticity in the brain.
属性
IUPAC Name |
3-[(5-methylpyridin-2-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-9-5-6-12(14-8-9)15-20(18,19)11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEGXBDBHGPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)